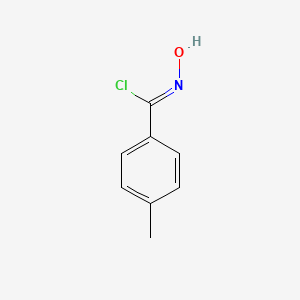
N-Hydroxy-4-methylbenzimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hydroxy-4-methylbenzimidoyl chloride is a chemical compound with the molecular formula C8H8ClNO It is a derivative of benzimidoyl chloride, characterized by the presence of a hydroxy group and a methyl group on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
N-Hydroxy-4-methylbenzimidoyl chloride can be synthesized through the reaction of aldoximes with sodium chloride and Oxone under ball-milling conditions. This method involves the use of mechanochemistry, which allows for solvent-free reactions and improved reaction efficiency . The reaction typically proceeds under mild conditions, making it an environmentally friendly approach.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of mechanochemistry can be scaled up for industrial applications. The use of ball-milling and other mechanochemical techniques can be adapted to produce this compound on a larger scale, ensuring high yields and purity.
化学反应分析
Types of Reactions
N-Hydroxy-4-methylbenzimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-acyloxyimidoyl chlorides under specific conditions.
Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium carbonate and Oxone. These reactions are often carried out under solvent-free conditions using ball-milling techniques .
Major Products Formed
The major products formed from the reactions of this compound include N-acyloxyimidoyl chlorides, which are valuable intermediates in organic synthesis .
科学研究应用
N-Hydroxy-4-methylbenzimidoyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which N-Hydroxy-4-methylbenzimidoyl chloride exerts its effects involves the formation of reactive intermediates, such as N-acyloxyimidoyl chlorides. These intermediates can undergo further chemical transformations, leading to the formation of various products. The molecular targets and pathways involved in these reactions are primarily determined by the specific conditions and reagents used .
相似化合物的比较
Similar Compounds
N-Hydroxybenzimidoyl chloride: Lacks the methyl group present in N-Hydroxy-4-methylbenzimidoyl chloride.
4-Methylbenzimidoyl chloride: Lacks the hydroxy group present in this compound.
Uniqueness
This compound is unique due to the presence of both a hydroxy group and a methyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical applications.
生物活性
N-Hydroxy-4-methylbenzimidoyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound can be synthesized through various methods involving the reaction of aldoximes with chlorinating agents. For instance, the reaction of 4-methylbenzaldoxime with thionyl chloride can yield the corresponding N-hydroxy compound. The introduction of functional groups such as hydroxyl and chlorine enhances its reactivity and potential biological applications.
Antiviral Properties
Recent studies have highlighted the antiviral properties of compounds related to this compound. For example, derivatives of this compound have shown significant activity against human cytomegalovirus (HCMV). In a study, compounds derived from similar structures demonstrated half maximal inhibitory concentrations (IC50) ranging from 2.54 mM to 11.2 mM against HCMV, indicating their potential as antiviral agents .
Cytotoxicity
The cytotoxic effects of this compound have also been evaluated. In vitro studies demonstrated that certain derivatives did not exhibit significant cytotoxicity even at concentrations above their IC50 values. For instance, compounds tested showed cell viability near 100% when treated with concentrations up to twice their IC50 levels . This characteristic is crucial for developing safe therapeutic agents.
The mechanism by which this compound exerts its biological effects is thought to involve interference with viral replication processes. The structural characteristics of the compound allow it to interact with viral proteins or nucleic acids, thereby inhibiting viral proliferation.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound and its derivatives:
- Study on HCMV : A study assessed the efficacy of various derivatives against HCMV. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antiviral activity compared to those with electron-donating groups .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects on human foreskin fibroblast (HFF) cells. The findings revealed that certain derivatives maintained high cell viability even after prolonged exposure, suggesting a favorable safety profile .
Comparative Analysis
A comparative analysis of the biological activities of this compound and its analogs is presented in the table below:
| Compound | IC50 (mM) | Cytotoxicity (Cell Viability %) |
|---|---|---|
| This compound | 9.47 | ~100% |
| Fluoro-substituted derivative | 2.54 | ~95% |
| Other analogs | Varies | Varies |
属性
CAS 编号 |
36288-37-6 |
|---|---|
分子式 |
C8H8ClNO |
分子量 |
169.61 g/mol |
IUPAC 名称 |
(1E)-N-hydroxy-4-methylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-4-7(5-3-6)8(9)10-11/h2-5,11H,1H3/b10-8+ |
InChI 键 |
CWLYVEMDVAPUMV-CSKARUKUSA-N |
SMILES |
CC1=CC=C(C=C1)C(=NO)Cl |
手性 SMILES |
CC1=CC=C(C=C1)/C(=N\O)/Cl |
规范 SMILES |
CC1=CC=C(C=C1)C(=NO)Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















